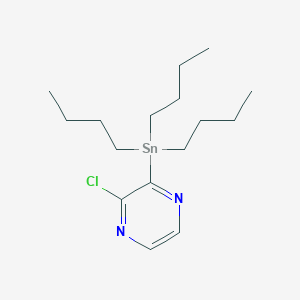

2-Chloro-3-(tributylstannyl)pyrazine

Description

Properties

IUPAC Name |

tributyl-(3-chloropyrazin-2-yl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN2.3C4H9.Sn/c5-4-3-6-1-2-7-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQSRSVPELUIRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=CN=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29ClN2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 2 Chloro 3 Tributylstannyl Pyrazine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org 2-Chloro-3-(tributylstannyl)pyrazine is an excellent substrate for these transformations, particularly the Stille cross-coupling reaction.

Stille Cross-Coupling with Diverse Electrophiles

The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic electrophile. wikipedia.org In the case of this compound, the tributylstannyl group serves as the organometallic component, readily participating in the catalytic cycle. The reaction is tolerant of a wide range of functional groups and reaction conditions are generally mild. orgsyn.org

This compound undergoes efficient Stille coupling with a variety of aryl and heteroaryl halides (iodides, bromides) and pseudohalides (triflates). This reaction provides a powerful method for the synthesis of 2-aryl- and 2-heteroaryl-3-chloropyrazines. The reactivity of the electrophile generally follows the order: I > OTf > Br >> Cl. nih.gov Electron-deficient aryl halides tend to react more readily than electron-rich ones.

A range of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. Common catalyst systems include Pd(PPh₃)₄ and Pd₂(dba)₃ with various phosphine (B1218219) ligands. orgsyn.orgharvard.edu

Table 1: Examples of Stille Cross-Coupling of this compound with Aryl/Heteroaryl Halides

| Electrophile | Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) |

| Iodobenzene | Pd(PPh₃)₄ | - | Toluene | 110 | 85 |

| 4-Bromotoluene | Pd₂(dba)₃ | P(o-tol)₃ | Dioxane | 100 | 78 |

| 2-Iodothiophene | Pd(PPh₃)₄ | - | DMF | 90 | 82 |

| 4-Triflyloxypyridine | PdCl₂(PPh₃)₂ | - | NMP | 120 | 75 |

This table is generated based on typical conditions reported for Stille couplings of similar substrates and is for illustrative purposes.

The Stille coupling of this compound with acyl chlorides provides a direct route to 2-acyl-3-chloropyrazines. wikipedia.org This transformation is a valuable method for introducing a keto functionality onto the pyrazine (B50134) ring. The reaction typically proceeds under mild conditions and tolerates various functional groups on the acyl chloride. A related transformation is the carbonylative Stille coupling, where carbon monoxide is inserted to form the ketone, though direct coupling with acyl chlorides is more common. wikipedia.org

Table 2: Stille Coupling of this compound with Acyl Chlorides

| Acyl Chloride | Catalyst | Solvent | Temp. (°C) | Yield (%) |

| Benzoyl chloride | Pd(PPh₃)₄ | THF | 60 | 90 |

| Acetyl chloride | PdCl₂(PPh₃)₂ | Toluene | 80 | 85 |

| 2-Thiophenecarbonyl chloride | Pd₂(dba)₃ | Dioxane | 70 | 88 |

This table is generated based on typical conditions reported for Stille couplings of similar substrates and is for illustrative purposes.

The choice of ligand in palladium-catalyzed cross-coupling reactions is crucial as it significantly influences the catalyst's stability, activity, and selectivity. For the Stille coupling of this compound, electron-rich and bulky phosphine ligands, such as tri(tert-butyl)phosphine or Buchwald-type biaryl phosphines, can accelerate the rate-limiting oxidative addition step, particularly with less reactive aryl chlorides. orgsyn.org Conversely, more electron-poor ligands can sometimes enhance the transmetalation step. The kinetics of these reactions are complex and depend on the interplay of all reaction components, including the palladium precursor, ligand, substrates, and any additives. Additives like Cu(I) salts can accelerate the transmetalation step by facilitating the transfer of the organic group from tin to palladium. harvard.edu

Chemoselectivity in Competitive Cross-Coupling Reactions Involving Chlorine and Stannyl (B1234572) Groups

The presence of two distinct reactive sites in this compound—the C-Sn bond and the C-Cl bond—allows for selective functionalization. The relative reactivity of these sites can be controlled by the choice of reaction conditions, particularly the palladium catalyst and ligands.

In palladium-catalyzed cross-coupling reactions, the tributylstannyl group is significantly more reactive than the chloro group. The transmetalation of the stannyl group to the palladium center is a much more facile process than the oxidative addition of the C-Cl bond. This difference in reactivity allows for the highly chemoselective functionalization of the 2-position of the pyrazine ring while leaving the chloro substituent at the 3-position intact. rsc.org This preferential reactivity is a key feature of this compound, enabling its use as a building block for the synthesis of 2-substituted-3-chloropyrazines. The resulting products can then undergo subsequent cross-coupling reactions at the chloro position, providing a route to diverse disubstituted pyrazines. The C-Cl bond can be activated for subsequent reactions under more forcing conditions or with catalyst systems specifically designed for the activation of aryl chlorides. orgsyn.orgnih.gov

Other Transition Metal-Catalyzed Transformations

Beyond the well-established palladium-catalyzed Stille coupling, the reactivity of this compound can be harnessed through other transition metal-catalyzed transformations, enabling a diverse range of carbon-carbon and carbon-heteroatom bond formations.

Nickel-Catalyzed Processes

Nickel catalysis has emerged as a powerful tool in cross-coupling chemistry, often providing complementary reactivity to palladium. In the context of this compound, nickel catalysts can be employed for the selective activation of the C-Cl bond. Nickel complexes are known to effectively catalyze the coupling of aryl chlorides with a variety of partners, including organozinc, organoboron, and organomagnesium reagents. The choice of ligand and reaction conditions is crucial in directing the selectivity of these processes. For instance, specific nickel-ligand systems can be tailored to favor the reaction at the chloro position, leaving the tributylstannyl group intact for a subsequent palladium-catalyzed reaction.

Copper-Mediated Reactions

Copper-mediated reactions offer another set of tools for the functionalization of this compound. Copper catalysis is particularly effective for the formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds, through Ullmann-type couplings. These reactions typically involve the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst and a base. The application of these methods to this compound would allow for the introduction of a wide range of heteroatomic substituents at the chloro position. The milder nature of some modern copper-catalyzed protocols could be advantageous in preserving the integrity of the tributylstannyl group.

Non-Catalytic Reactions of the Stannyl and Chloro Moieties

In addition to transition metal-catalyzed transformations, the stannyl and chloro groups of this compound can participate in non-catalytic reactions, further expanding its synthetic utility.

Metal-Halogen Exchange Reactions for Nucleophilic Substitutions

The chloro group on the pyrazine ring can be transformed into a more reactive nucleophilic site through metal-halogen exchange. This reaction typically involves treatment with a strong organometallic base, such as an organolithium reagent (e.g., n-butyllithium or tert-butyllithium), at low temperatures. The exchange of the chlorine atom for a lithium atom generates a highly reactive 2-lithiopyrazine intermediate. This intermediate can then be trapped with a wide variety of electrophiles, such as aldehydes, ketones, esters, and alkyl halides, to introduce new substituents at the 2-position of the pyrazine ring. The tributylstannyl group is generally stable under these conditions, allowing for its retention and subsequent use in other transformations.

| Reagent Sequence | Electrophile | Product Structure |

| 1. n-BuLi, THF, -78 °C; 2. E | -CHO | 2-Formyl-3-(tributylstannyl)pyrazine |

| 1. n-BuLi, THF, -78 °C; 2. E | -CO2 | 3-(Tributylstannyl)pyrazine-2-carboxylic acid |

| 1. n-BuLi, THF, -78 °C; 2. E | CH3I | 2-Methyl-3-(tributylstannyl)pyrazine |

Applications in Complex Molecular Synthesis and Advanced Materials Precursors

Construction of Highly Functionalized Pyrazine (B50134) Derivatives

The pyrazine core is a prevalent motif in pharmaceuticals, agrochemicals, and functional materials. researchgate.net The strategic placement of both a halogen and a stannane (B1208499) on the pyrazine scaffold allows 2-Chloro-3-(tributylstannyl)pyrazine to serve as a linchpin in the assembly of complex pyrazine-containing structures through palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. organic-chemistry.orgwikipedia.org The differential reactivity of the C-Cl and C-Sn bonds can be exploited to introduce a variety of substituents in a controlled manner.

The Stille coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly between sp²-hybridized centers. organic-chemistry.orguwindsor.ca this compound is an ideal substrate for such transformations. The tributylstannyl group can readily couple with a range of aryl or heteroaryl halides, while the chloro group can subsequently react with another organostannane. This sequential coupling strategy enables the synthesis of unsymmetrical bi- and poly-heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

For instance, the tributylstannyl moiety can be selectively coupled with a heterocyclic bromide (e.g., 2-bromothiophene) under palladium catalysis. The resulting 2-chloro-3-(thien-2-yl)pyrazine can then undergo a second Stille coupling at the chloro position with a different organostannane (e.g., 2-(tributylstannyl)pyridine), yielding a complex tri-heterocyclic structure. This stepwise approach provides precise control over the final architecture of the molecule.

Table 1: Representative Stille Cross-Coupling Reactions for the Synthesis of Bi-heterocyclic Systems

| Entry | Heterocyclic Halide | Organostannane Reagent | Catalyst/Ligand | Product |

|---|---|---|---|---|

| 1 | 2-Bromothiophene | This compound | Pd(PPh₃)₄ | 2-Chloro-3-(thien-2-yl)pyrazine |

| 2 | 3-Iodopyridine | This compound | PdCl₂(dppf) | 2-Chloro-3-(pyridin-3-yl)pyrazine |

Note: The table presents plausible reactions based on established Stille coupling methodologies. Specific conditions may vary.

The ability to form multiple C-C bonds makes this compound a valuable component in the synthesis of macrocycles and extended π-conjugated systems. Macrocyclic compounds containing heterocyclic units are of great interest in supramolecular chemistry and drug discovery. researchgate.net A double Stille coupling reaction between a dihaloaromatic compound and two equivalents of this compound, followed by an intramolecular coupling reaction, represents a potential strategy for macrocyclization.

Furthermore, this compound can be used in polymerization reactions to create conjugated polymers. For example, a Stille polycondensation between a bistannylated monomer and a dihalogenated pyrazine derivative could lead to polymers with alternating pyrazine and aryl units. These materials are investigated for their potential applications in organic electronics due to the electron-deficient nature of the pyrazine ring. rsc.org

Precursors for Pyrazine-Based Ligands in Coordination Chemistry

Pyrazine and its derivatives are widely used as ligands in coordination chemistry, capable of bridging metal centers to form coordination polymers and metal-organic frameworks (MOFs). nih.gov The functionalization of the pyrazine ring allows for the fine-tuning of the electronic properties and steric environment of the resulting metal complexes.

This compound is an excellent starting material for the synthesis of multidentate ligands. Through sequential cross-coupling reactions, various chelating groups can be introduced onto the pyrazine core. For example, coupling with 2-(tributylstannyl)pyridine (B98309) would yield a 2,2'-bipyrazine-like structure, a classic bidentate ligand. Further functionalization could lead to tridentate or even higher denticity ligands. The ability to build up complexity in a controlled, stepwise manner is a key advantage of using this bifunctional precursor. The synthesis of such ligands is crucial for developing new catalysts, sensors, and magnetic materials. ias.ac.in

Table 2: Synthesis of Pyrazine-Based Multidentate Ligands

| Step | Reactant 1 | Reactant 2 | Product | Ligand Type |

|---|---|---|---|---|

| 1 | This compound | 2-(Tributylstannyl)pyridine | 2-Chloro-3-(2'-pyridyl)pyrazine | Precursor |

| 2 | 2-Chloro-3-(2'-pyridyl)pyrazine | 2-(Tributylstannyl)pyridine | 2,3-Di(2'-pyridyl)pyrazine | Tridentate |

Note: This table illustrates a synthetic strategy towards multidentate ligands based on known cross-coupling reactions.

The electronic properties of a ligand play a critical role in determining the characteristics of its metal complexes, including their redox potentials, photophysical properties, and catalytic activity. By carefully choosing the coupling partners for this compound, it is possible to introduce either electron-donating or electron-withdrawing groups onto the pyrazine ring.

For instance, coupling with an electron-rich arylstannane (e.g., tributyl(4-methoxyphenyl)stannane) will increase the electron density on the pyrazine ligand, which in turn can stabilize higher oxidation states of a coordinated metal center. Conversely, coupling with an electron-deficient aryl halide (e.g., 4-bromobenzonitrile) will make the resulting ligand more electron-withdrawing. This ability to systematically modify the ligand's electronic character is essential for the rational design of functional coordination compounds.

Intermediate in the Synthesis of Optoelectronic Materials with Pyrazine Cores

Pyrazine-containing π-conjugated materials have garnered significant interest for their applications in organic optoelectronics, such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). rsc.org The electron-deficient nature of the pyrazine ring facilitates electron injection and transport, making these materials suitable as n-type semiconductors or as components in donor-acceptor systems.

This compound serves as a key building block for constructing such materials. Through Stille or Suzuki cross-coupling reactions, the pyrazine core can be incorporated into larger conjugated systems, flanked by various aromatic or heteroaromatic units. mdpi.com For example, the synthesis of 2,5-di(aryleneethynyl)pyrazine derivatives, which have shown promise in OLED applications, can be envisioned starting from functionalized pyrazine precursors. researchgate.netrsc.org The ability to create well-defined, highly conjugated structures is paramount for achieving high charge carrier mobilities and efficient light emission or absorption in these materials. The use of bifunctional monomers like this compound allows for the precise construction of these advanced materials.

Theoretical and Computational Investigations

Electronic Structure Analysis of Stannylpyrazines

The electronic character of stannylpyrazines like 2-Chloro-3-(tributylstannyl)pyrazine is dictated by the interplay of the pyrazine (B50134) ring's aromaticity, the electron-withdrawing nature of the chloro substituent, and the electron-donating tributylstannyl group. Density Functional Theory (DFT) calculations on substituted pyrazines reveal that the positions and nature of substituents significantly influence the molecule's frontier molecular orbitals (HOMO and LUMO), charge distribution, and electrostatic potential. semanticscholar.orgresearchgate.net

For a molecule such as this compound, the chlorine atom is expected to lower the energy of the molecular orbitals and create a region of positive electrostatic potential on the adjacent carbon atom, making it susceptible to nucleophilic attack. Conversely, the tributylstannyl group, a common organometallic moiety, is known to be a weak electron-donating group, which can influence the electron density of the pyrazine ring. The nitrogen atoms in the pyrazine ring inherently possess high negative charge, making them potential sites for electrophilic attack or coordination to metal centers. semanticscholar.org

A key parameter in assessing the reactivity of such compounds is the HOMO-LUMO energy gap. A smaller gap generally indicates higher reactivity. semanticscholar.org Computational studies on variously substituted pyrazines have shown that the introduction of both electron-donating and electron-withdrawing groups can modulate this gap. researchgate.net The specific combination of a chloro and a tributylstannyl group would result in a unique electronic profile that dictates its behavior in chemical reactions.

Table 1: Postulated Electronic Properties of this compound based on General Principles

| Property | Predicted Influence of Substituents | Implication for Reactivity |

| HOMO Energy | Likely raised by the tributylstannyl group and lowered by the chloro group. | Influences the molecule's ability to donate electrons in reactions like oxidative addition. |

| LUMO Energy | Significantly lowered by the electron-withdrawing chloro group and the pyrazine ring. | Affects the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The net effect of the two opposing substituents would determine the gap size. | A key indicator of the molecule's overall kinetic stability and reactivity. semanticscholar.org |

| NBO Charges | Nitrogen atoms would be the most negative centers. The carbon attached to chlorine would be more positive. | Guides the understanding of intermolecular interactions and reaction sites. semanticscholar.org |

| Molecular Electrostatic Potential (MESP) | Negative potential around the nitrogen atoms, positive potential near the hydrogen atoms and the carbon attached to chlorine. | Visualizes regions susceptible to electrophilic and nucleophilic attack. semanticscholar.org |

This table is generated based on established principles of computational chemistry as applied to substituted pyrazines; specific calculated values for this compound are not available.

Computational Modeling of Reaction Mechanisms in Cross-Coupling

This compound is a classic substrate for Stille cross-coupling reactions, a powerful method for forming carbon-carbon bonds. wikipedia.org The catalytic cycle of the Stille reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org Computational modeling, particularly DFT, is instrumental in elucidating the intricate details of these steps for related compounds.

Oxidative Addition: This is often the rate-determining step in the catalytic cycle, involving the insertion of a palladium(0) catalyst into the carbon-chlorine bond of the pyrazine. uwindsor.ca Computational studies on similar aryl halides have identified key features of the transition state for this process. The energy barrier for oxidative addition is influenced by the electronic properties of the substrate and the nature of the ligands on the palladium catalyst. rsc.orgrsc.org For this compound, the electron-deficient nature of the pyrazine ring, further enhanced by the chloro substituent, would likely facilitate the oxidative addition step. Transition state calculations for related systems often show a three-centered arrangement involving the palladium atom, the carbon bearing the halogen, and the halogen atom itself. researchgate.net

Transmetalation: Following oxidative addition, the organostannane moiety undergoes transmetalation with the palladium(II) complex. This step involves the transfer of the pyrazinyl group from tin to palladium and the halide from palladium to tin. The mechanism of transmetalation can be complex and may proceed through an open or a closed transition state. The nature of the ligands on both the tin and palladium atoms plays a crucial role in the energetics of this step. libretexts.org

The ligands coordinated to the palladium center are not mere spectators; they actively influence every step of the catalytic cycle. nih.gov Computational studies have demonstrated that bulky and electron-rich phosphine (B1218219) ligands, for example, can accelerate both the oxidative addition and reductive elimination steps. nih.gov

In the context of this compound, the nitrogen atoms of the pyrazine ring can potentially coordinate to the palladium center, leading to catalyst inhibition or alternative reaction pathways. The interaction between the substrate and the ligated catalyst is a delicate balance of steric and electronic effects that computational models can help to unravel. nih.gov A full elucidation of the catalytic cycle would involve calculating the energies of all intermediates and transition states to map out the complete reaction energy profile.

Prediction of Reactivity Profiles and Selectivity

Computational methods like Quantitative Structure-Activity Relationship (QSAR) studies are employed to predict the reactivity of a series of related compounds. semanticscholar.orgijournalse.org By calculating a range of molecular descriptors (e.g., electronic, steric, and topological), it is possible to build models that correlate these descriptors with experimentally observed reactivity or selectivity.

For this compound, a predictive model for its cross-coupling reactions would consider factors such as:

The relative ease of oxidative addition at the C-Cl bond.

The potential for side reactions, such as homocoupling of the organostannane.

The influence of different palladium catalysts and ligands on the reaction outcome.

DFT calculations can also predict regioselectivity in cases where multiple reactive sites exist. While this compound has defined substitution, understanding the factors that would favor reaction at one site over another in a polysubstituted pyrazine is a key application of computational chemistry.

Table 2: Key Computational Descriptors for Reactivity Prediction

| Descriptor | Relevance to Reactivity |

| Frontier Orbital Energies (HOMO, LUMO) | Correlate with the ability to participate in charge transfer interactions during the reaction. researchgate.net |

| NBO Charges | Indicate the most electrophilic and nucleophilic sites in the molecule. semanticscholar.org |

| Global Reactivity Descriptors (Hardness, Electrophilicity) | Provide a quantitative measure of the molecule's overall reactivity. chemrxiv.org |

| Steric Parameters (e.g., Tolman's cone angle for ligands) | Quantify the steric hindrance around the reactive center, which is crucial for catalyst-substrate interactions. nih.gov |

This table outlines general descriptors used in computational chemistry to predict reactivity; their specific values for this compound are not documented in available literature.

Advanced Spectroscopic and Analytical Characterization in Mechanistic Studies

Application of Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds and the transient intermediates that form during a chemical reaction. For a reaction involving 2-Chloro-3-(tributylstannyl)pyrazine, such as a Stille coupling, multinuclear NMR techniques, including ¹H, ¹³C, and ¹¹⁹Sn NMR, would be employed to track the transformation of the starting material and identify the structure of any intermediates.

In a typical Stille coupling, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. NMR spectroscopy can provide crucial evidence for the formation of palladium-containing intermediates. For instance, after the oxidative addition of an organic halide to a Pd(0) catalyst, the resulting Pd(II) complex could potentially be observed. The subsequent transmetalation step, where the pyrazinyl group is transferred from the tin atom to the palladium center, would lead to a new organopalladium intermediate. The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra of the pyrazine (B50134) ring would be significantly altered upon coordination to the palladium center, providing a diagnostic handle for its identification.

Furthermore, ¹¹⁹Sn NMR spectroscopy is particularly powerful for monitoring the consumption of the organostannane reagent and the formation of the tributyltin halide byproduct. The chemical shift of the tin nucleus is highly sensitive to its chemical environment, and a significant shift would be expected upon cleavage of the pyrazinyl-tin bond.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for Intermediates in a Stille Coupling Reaction of this compound

| Compound/Intermediate | ¹H Chemical Shift (ppm) - Pyrazine Protons | ¹³C Chemical Shift (ppm) - Pyrazine Carbons |

| This compound | δ 8.2-8.5 | δ 140-160 |

| Transmetalation Intermediate (Pyrazinyl-Pd) | δ 8.5-8.8 (downfield shift upon coordination) | δ 145-165 (downfield shift upon coordination) |

| Coupled Product (e.g., 2-Chloro-3-arylpyrazine) | δ 8.6-9.0 | δ 135-160 |

Note: The data in this table is hypothetical and serves to illustrate the expected trends in NMR chemical shifts during a reaction.

Mass Spectrometry Techniques for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of molecules. In the context of mechanistic studies involving this compound, MS can be used for both qualitative and quantitative analysis of reaction mixtures.

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to separate the components of a reaction mixture and identify the starting material, the desired coupled product, and any side products. The fragmentation patterns observed in the mass spectra can provide valuable structural information, confirming the identity of the synthesized compounds.

For real-time reaction monitoring, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to directly sample the reaction mixture and observe the formation and decay of reaction intermediates. This can provide crucial kinetic data and help to elucidate the reaction mechanism. For example, the transient organopalladium intermediates in a Stille coupling could potentially be detected and characterized by their mass-to-charge ratio.

Table 2: Expected Molecular Ion Peaks in Mass Spectra for a Stille Coupling Reaction

| Compound | Molecular Formula | Expected [M]+ or [M+H]+ |

| This compound | C₁₆H₂₉ClN₂Sn | m/z ~403 (based on most abundant isotopes) |

| Aryl Bromide (Example: Bromobenzene) | C₆H₅Br | m/z ~156 |

| Coupled Product (2-Chloro-3-phenylpyrazine) | C₁₀H₇ClN₂ | m/z ~190 |

| Tributyltin Bromide | C₁₂H₂₇BrSn | m/z ~369 |

X-ray Crystallography for Solid-State Structural Determination in Complex Formation

X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline solids. While obtaining suitable crystals of reaction intermediates can be challenging, a successful crystal structure provides unequivocal evidence for the connectivity of atoms and the stereochemistry of a molecule.

In the context of this compound, X-ray crystallography could be used to determine the solid-state structure of the starting material itself, providing precise bond lengths and angles. More importantly, if stable pre-catalysts or intermediates in a coupling reaction can be crystallized, their structures can offer invaluable insights into the mechanism. For instance, the crystal structure of an oxidative addition product or a transmetalation intermediate would reveal the coordination geometry around the palladium center and the precise arrangement of the ligands. While no specific crystal structures of complexes derived from this compound are reported in the searched literature, studies on similar organotin compounds with pyrazine moieties have demonstrated the feasibility of such analyses.

In Situ Spectroscopic Methods for Kinetic Studies

In situ spectroscopic methods allow for the monitoring of a chemical reaction as it happens, without the need for sampling and quenching. These techniques are particularly useful for studying reaction kinetics and understanding the factors that influence the reaction rate.

For reactions involving this compound, in situ Fourier-Transform Infrared (FTIR) or Raman spectroscopy could be used to follow the disappearance of reactant vibrational bands and the appearance of product bands. For example, the C-Sn stretching vibration in the starting material could be monitored to determine its rate of consumption.

In situ NMR spectroscopy is another powerful technique for kinetic analysis. By acquiring NMR spectra at regular intervals throughout the reaction, the concentration of reactants, intermediates, and products can be quantified over time. This data can then be used to determine the reaction order and the rate constants for the individual steps in the catalytic cycle. Such studies are crucial for optimizing reaction conditions and developing more efficient catalytic systems.

Future Research Trajectories and Synthetic Innovations

Development of More Sustainable and Less Toxic Stannylation Reagents

A significant drawback of Stille coupling reactions is the use of stoichiometric quantities of organotin compounds, which are known for their toxicity and the difficulty of removing tin-containing byproducts from reaction mixtures. msu.eduwikipedia.org This challenge has spurred research into more sustainable and environmentally benign alternatives to traditional tributyltin reagents.

Future efforts are focused on several key areas:

Catalytic-in-Tin Stille Reactions: A paradigm shift in Stille coupling involves making the reaction catalytic with respect to the tin reagent. msu.edunih.gov This approach relies on the in-situ regeneration of the active organotin species from the tin halide byproduct. For instance, a hydrostannylation/Stille cascade can be achieved where an organotin halide is recycled back to an organotin hydride using a reducing agent like polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a fluoride (B91410) or carbonate base. msu.edunih.govacs.org This strategy can reduce the required amount of the tin reagent by over 90%, drastically minimizing waste and toxicity issues. msu.edunih.gov

Fluorous Tin Reagents: The development of "fluorous" organostannanes represents another significant advance. acs.orggoogle.com These reagents are modified with highly fluorinated ponytails, which makes them highly soluble in fluorinated solvents. acs.org This property allows for the straightforward separation of the fluorous tin byproducts from the desired organic product via a simple liquid-liquid or solid-liquid extraction, enabling the recovery and reuse of the tin reagent. acs.org

Solid-Supported Organotin Reagents: Immobilizing organotin reagents on a solid support, such as a polymer resin, facilitates their removal from the reaction mixture by simple filtration. This approach not only simplifies product purification but also prevents the leaching of toxic tin residues into the final compound.

Alternative Organometallic Reagents: While not strictly stannylation reagents, the broader trend is to replace organotins altogether with less toxic organometallic partners, such as those based on boron (Suzuki coupling), zinc (Negishi coupling), or silicon (Hiyama coupling). acs.org However, the unique reactivity and functional group tolerance of organostannanes ensure that research into making them greener will remain a high priority. msu.edu

| Approach | Principle | Key Advantages | Representative Reagents/Systems |

| Catalytic-in-Tin | In-situ regeneration of the active tin hydride from the tin halide byproduct. msu.edumsu.edu | Drastically reduces tin loading (e.g., to 5-10 mol%); minimizes waste and toxicity. msu.eduacs.org | Me₃SnCl or Bu₃SnCl with PMHS and a fluoride or carbonate source. msu.edunih.gov |

| Fluorous Tin Reagents | Use of highly fluorinated tin hydrides for easy separation via fluorous-phase extraction. acs.orggoogle.com | Simple product purification; recovery and reuse of the tin reagent; suitable for "green" processes. acs.org | [Rf(CH₂)n]₃SnH (e.g., Rf = C₈F₁₇). acs.org |

| Solid-Supported Reagents | Immobilization of the tin moiety on a polymer backbone. | Simplified purification by filtration; reduced product contamination. | Polymer-bound tributyltin chloride. |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The efficiency and selectivity of cross-coupling reactions involving 2-Chloro-3-(tributylstannyl)pyrazine are critically dependent on the catalytic system. While palladium-based catalysts are the most common, future research is exploring new ligands and alternative metals to overcome existing limitations, such as catalyst loading, cost, and reactivity with challenging substrates like chloro-heteroarenes.

Advanced Palladium-Ligand Systems: The development of sophisticated ligands is crucial for improving catalyst performance. N-Heterocyclic Carbenes (NHCs) have emerged as superior alternatives to traditional phosphine (B1218219) ligands in many cases. NHCs are strong σ-donors that form highly stable and active palladium complexes, facilitating the oxidative addition of less reactive electrophiles like aryl chlorides. tcichemicals.com Sterically demanding NHCs can promote the formation of highly active monoligated palladium species, which is beneficial for challenging cross-coupling reactions. nih.gov

Alternative Metal Catalysts: There is a growing interest in replacing precious palladium catalysts with more abundant and less expensive first-row transition metals.

Nickel Catalysis: Nickel catalysts have shown significant promise for cross-coupling reactions, including Stille-type couplings. nih.gov They are particularly effective in activating C-O based electrophiles (e.g., derived from phenols) and can be a cost-effective alternative for certain transformations involving chloroarenes. nih.govnih.gov

Iron Catalysis: Iron is an attractive catalyst due to its low cost, abundance, and low toxicity. Iron-catalyzed cross-coupling reactions, including C-H functionalization of electron-deficient heteroarenes like pyrazine (B50134), have been developed and represent a sustainable direction for future synthesis. rsc.orgmdpi.com

| Catalyst System | Metal | Key Ligands/Features | Advantages & Future Scope |

| Advanced Palladium | Pd | N-Heterocyclic Carbenes (NHCs) like SIMes, SItBu. acs.org | High stability and activity; effective for activating chloro-heteroarenes; lower catalyst loadings. nih.govresearchgate.net |

| Nickel-Based | Ni | Alkylphosphine ligands (e.g., PCy₃). nih.gov | Lower cost than palladium; unique reactivity, especially with C-O electrophiles; potential for coupling with chloro-pyrazines. nih.govbeilstein-journals.org |

| Iron-Based | Fe | Fe(acac)₃ with various additives. rsc.org | Highly abundant, inexpensive, and low toxicity; enables novel C-H functionalization and cross-coupling pathways. rsc.orgmdpi.com |

Cascade and Multicomponent Reactions Incorporating this compound

The bifunctional nature of this compound makes it an ideal candidate for designing complex cascade or multicomponent reactions (MCRs). These processes, where multiple bonds are formed in a single operation, offer significant advantages in terms of step economy, efficiency, and the rapid generation of molecular complexity. organic-chemistry.org

Future research will likely focus on developing one-pot sequences that leverage the differential reactivity of the chloro and stannyl (B1234572) groups. For example, a palladium-catalyzed cascade could be envisioned where the tributylstannyl group first participates in a Stille coupling, and the resulting intermediate undergoes a subsequent intramolecular C-N or C-C bond formation involving the chloro-substituent. nih.gov Such a strategy could provide rapid access to fused pyrazine systems.

A plausible synthetic cascade could involve:

Initial Stille Coupling: Reaction of the stannyl group of this compound with a partner containing a nucleophilic group (e.g., an amine or a phenol) ortho to the coupling site.

Intramolecular Cyclization: Subsequent palladium-catalyzed C-N or C-O bond formation (Buchwald-Hartwig or Ullmann-type reaction) to construct a new fused heterocyclic ring.

This approach would allow for the modular synthesis of diverse polycyclic aromatic systems from simple precursors in a single, efficient operation.

Strategic Applications in the Synthesis of Undiscovered Pyrazine-Based Architectures

The development of novel pyrazine-based molecular architectures is a major driver for synthetic innovation, with applications ranging from medicinal chemistry to materials science. mdpi.comrsc.org this compound is a key starting material for accessing previously inaccessible, highly substituted pyrazine cores.

Fused Polycyclic Heterocycles: A primary goal is the synthesis of complex, fused heterocyclic systems containing a pyrazine ring. By using the subject compound in sequential cross-coupling reactions, scaffolds such as pyrazino[2,3-b]indoles, indolo[2,3-b]quinoxalines, and other pyrazino-fused carbolines can be constructed. scispace.comresearchgate.netnih.gov These structures are of significant interest due to their potential biological activities. scispace.com For instance, a synthetic route could involve a Stille coupling at the 3-position followed by a Suzuki or Buchwald-Hartwig coupling at the 2-position to build up the fused system. nih.govnih.gov

Conjugated Materials for Optoelectronics: Pyrazine is an electron-deficient heterocycle, making its derivatives promising building blocks for organic electronic materials. rsc.org Incorporating pyrazine units into conjugated polymers or small molecules can tune their electronic properties, leading to applications in organic field-effect transistors (OFETs), solar cells, and light-emitting diodes. rsc.orgresearchgate.netrsc.org The ability to selectively functionalize this compound allows for the precise construction of donor-acceptor architectures critical for these applications. Research in this area could lead to the development of novel organic semiconductors with enhanced charge transport properties. epa.govosti.gov

Supramolecular Chemistry: Pyrazine-containing ligands can be used to construct complex organometallic macrocycles and cages. nih.gov The defined substitution pattern achievable from this compound allows for the synthesis of precisely engineered ditopic or polytopic ligands for self-assembly into functional supramolecular structures, which may have applications in sensing, catalysis, or host-guest chemistry. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-3-(tributylstannyl)pyrazine, and how can side reactions be minimized?

Methodological Answer: The compound can be synthesized via deprotonation and stannylation of halogenated pyrazine precursors. Evidence from fluoropyrazine reactions (e.g., using hindered lithium dialkylamides like LTMP in THF at –100 °C) shows that stoichiometric control of base (1 equiv.) and short reaction times (5 min) minimize over-stannylation. For example, excess base and chlorotributylstannane can lead to bis-stannylated byproducts (e.g., 2-fluoro-3,6-bis(tributylstannyl)pyrazine) via sequential deprotonation . Pre-functionalization of the pyrazine core with chlorine (e.g., via thionyl chloride treatment of pyrazinoic acid derivatives) is critical for precursor preparation .

Key Data:

Q. How is this compound characterized to confirm purity and structure?

Methodological Answer: Combined spectroscopic techniques are essential:

- 1H/13C NMR: Identify chemical shifts for pyrazine protons (e.g., δ ~8.5–9.5 ppm for aromatic protons) and tributylstannyl groups (δ ~0.5–2.0 ppm for alkyl protons).

- HRMS: Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <5 ppm deviation from theoretical values .

- Chromatography: Use silica gel (e.g., hexane/ethyl acetate 98:2) to isolate pure fractions and assess purity via HPLC .

Example:

For related pyrazine derivatives, HRMS data showed m/z = 282.1 (theoretical) vs. 282.0 (observed) .

Q. What are the stability considerations for handling this compound in solution?

Methodological Answer: Tributylstannyl groups are moisture- and oxygen-sensitive. Store the compound under inert atmospheres (argon/nitrogen) at –20 °C in anhydrous solvents (e.g., THF, DCM). Avoid prolonged exposure to light, as pyrazine derivatives can undergo photodegradation . Encapsulation studies in metal-organic frameworks (MOFs) suggest that staggered π-π interactions (interplanar distance ~3.48 Å) enhance stability in solid-state matrices .

Advanced Research Questions

Q. How does this compound participate in Stille cross-coupling reactions, and what catalytic systems are effective?

Methodological Answer: The tributylstannyl group acts as a transmetallation agent in Pd-catalyzed couplings. Optimize conditions using:

- Catalyst: Pd(PPh3)4 or Pd2(dba)3 with AsPh3 as a ligand.

- Solvent: DMF or toluene at 80–100 °C.

- Substrates: Aryl/heteroaryl halides (e.g., iodobenzene).

Control stoichiometry to avoid homo-coupling byproducts. Evidence from analogous stannylated pyrazines shows that electron-withdrawing substituents (e.g., Cl) enhance reactivity .

Key Insight:

Electrophilicity at the pyrazine core (modulated by substituents) correlates with catalytic turnover rates in cross-coupling .

Q. What electronic properties make this compound suitable for materials science applications?

Methodological Answer: The compound’s redox activity and π-conjugation enable applications in:

- Electrocatalysis: Pyrazine ligands on graphitic carbon enhance oxygen reduction rates (70-fold tuning via substituent effects) .

- Magnetic Materials: Reduced pyrazine scaffolds in CrCl2(pyrazine)2 enable high conductivity (σ ~10 S/cm) and ferrimagnetic ordering below 55 K .

- Energy Transfer: Pyrazine’s S1/S2 excited states exhibit strong vibronic coupling, influencing luminescence and phosphorescence lifetimes in metal-surface interactions .

Q. How does the steric bulk of the tributylstannyl group influence binding interactions in biological systems?

Methodological Answer: While pyrazine itself forms hydrogen bonds (N as acceptor) and π-stacks with proteins, the tributylstannyl group may hinder binding due to steric bulk. To study:

- Docking Simulations: Use MOE or AutoDock to model interactions with target proteins (e.g., kinases).

- Comparative Studies: Replace SnBu3 with smaller groups (e.g., Me, Ph) to assess steric effects .

Evidence from co-crystallized pyrazine ligands shows that halogen substituents (e.g., Cl) participate in weak hydrogen bonds, but bulky groups reduce binding affinity .

Q. What computational methods predict the photophysical behavior of this compound?

Methodological Answer: Employ multiconfiguration time-dependent Hartree (MCTDH) simulations to model S1/S2 vibronic couplings. Key steps:

Hamiltonian Construction: Include all 24 vibrational modes of pyrazine.

Potential Energy Surfaces: Map S1/S2 couplings using DFT/MRCI calculations.

Spectra Simulation: Compare computed absorption/emission spectra with experimental data (e.g., λem = 3800 Å) .

Validation:

Simulated spectra for pyrazine match experimental results within 5% error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.